An In-depth Technical Guide to the Chemical Properties and Structure of 1-Bromoethanol
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Bromoethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 1-bromoethanol. The information is intended to support research, development, and drug discovery activities where this halogenated alcohol may be a key intermediate or active compound.
Chemical and Physical Properties
1-Bromoethanol is a chiral alpha-haloalcohol. While it is commercially available, detailed experimental data on its physical properties are not extensively reported in the literature. The following tables summarize its known identifiers and computed properties, along with the experimental properties of its structural isomer, 2-bromoethanol, for reference.
Table 1: Chemical Identifiers and Computed Properties of 1-Bromoethanol
| Property | Value | Source |
| Molecular Formula | C₂H₅BrO | |
| Molecular Weight | 124.96 g/mol | |
| CAS Number | 162854-32-2 | |
| IUPAC Name | 1-bromoethanol | |
| Canonical SMILES | CC(O)Br | |
| InChI | InChI=1S/C2H5BrO/c1-2(3)4/h2,4H,1H3 | |
| InChIKey | ZLGXEEAGBLFFTB-UHFFFAOYSA-N | |
| XLogP3-AA (Computed) | 0.8 | |
| Hydrogen Bond Donor Count (Computed) | 1 | |
| Hydrogen Bond Acceptor Count (Computed) | 1 | |
| Rotatable Bond Count (Computed) | 0 | |
| Exact Mass (Computed) | 123.95238 Da | |
| Monoisotopic Mass (Computed) | 123.95238 Da | |
| Topological Polar Surface Area (Computed) | 20.2 Ų | |
| Heavy Atom Count (Computed) | 4 | |
| Complexity (Computed) | 15.5 |
Table 2: Experimental Physical Properties of 2-Bromoethanol (Isomer for Comparison)
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 149-150 °C | |
| Melting Point | -80 °C | |
| Density | 1.763 g/mL at 25 °C | |
| Solubility | Soluble in water; miscible with ethanol (B145695) and ether; insoluble in petroleum ether. |
Chemical Structure
1-Bromoethanol possesses a stereocenter at the carbon atom bonded to the bromine and hydroxyl groups, meaning it exists as a racemic mixture of two enantiomers: (R)-1-bromoethanol and (S)-1-bromoethanol. The presence of both a good leaving group (bromide) and a hydroxyl group on adjacent carbons makes it a versatile synthetic intermediate.
The key structural features include:
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A chiral sp³ hybridized carbon (C1).
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A polar C-Br bond.
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A polar O-H bond, capable of hydrogen bonding.
Experimental Protocols
Plausible Synthesis of 1-Bromoethanol
Step 1: Alpha-Bromination of Acetaldehyde (B116499) to Bromoacetaldehyde (B98955)
This reaction is typically acid-catalyzed and proceeds through an enol intermediate.
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Materials: Acetaldehyde, bromine, hydrobromic acid (catalyst), and an inert solvent (e.g., dichloromethane).
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve acetaldehyde in the inert solvent.
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Add a catalytic amount of hydrobromic acid.
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Cool the mixture in an ice bath to control the exothermic reaction.
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Slowly add a solution of bromine in the same solvent via the dropping funnel.
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After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.
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The resulting solution of bromoacetaldehyde can be used directly in the next step or purified by distillation.
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Step 2: Reduction of Bromoacetaldehyde to 1-Bromoethanol
A mild reducing agent, such as sodium borohydride (B1222165), can be used to selectively reduce the aldehyde to an alcohol.
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Materials: Solution of bromoacetaldehyde from Step 1, sodium borohydride, methanol, and a suitable workup solution (e.g., dilute hydrochloric acid).
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Procedure:
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Cool the solution of bromoacetaldehyde in an ice bath.
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Slowly add a solution of sodium borohydride in methanol.
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Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
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After the reaction is complete, quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until the pH is neutral.
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Extract the product with an organic solvent (e.g., diethyl ether).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude 1-bromoethanol can be purified by vacuum distillation.
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Caption: Plausible synthetic workflow for 1-bromoethanol.
Spectroscopic Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 1-bromoethanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
3.2.2. Infrared (IR) Spectroscopy
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Sample Preparation: As 1-bromoethanol is a liquid, a spectrum can be obtained using a neat sample. Place a small drop of the liquid between two NaCl or KBr plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
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Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to obtain a good signal-to-noise ratio. A background spectrum of the clean, empty sample holder should be collected and automatically subtracted from the sample spectrum.
3.2.3. Mass Spectrometry (MS)
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Sample Introduction: For a volatile compound like 1-bromoethanol, gas chromatography-mass spectrometry (GC-MS) is the preferred method. Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) into the GC.
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GC Method: Use a standard non-polar capillary column (e.g., DB-5). A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C) at a rate of 10-20°C/min.
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MS Method: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-200.
Predicted Spectroscopic Data
As experimental spectra for 1-bromoethanol are not widely available, the following tables provide predicted data based on its structure and comparison with similar compounds.
Table 3: Predicted ¹H NMR Spectral Data for 1-Bromoethanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.8 - 2.0 | Doublet | 3H | -CH₃ | The methyl group is adjacent to a methine proton, resulting in a doublet. The chemical shift is downfield due to the proximity of the electronegative bromine and oxygen atoms. |
| ~4.8 - 5.0 | Quartet | 1H | -CH(Br)OH | The methine proton is coupled to the three protons of the methyl group, resulting in a quartet. The significant downfield shift is due to the direct attachment of both bromine and oxygen. |
| Variable (broad) | Singlet | 1H | -OH | The hydroxyl proton is typically a broad singlet and its chemical shift is concentration and solvent dependent. |
Table 4: Predicted ¹³C NMR Spectral Data for 1-Bromoethanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~25 - 30 | -CH₃ | The methyl carbon is in a typical aliphatic region, shifted slightly downfield due to the adjacent electronegative groups. |
| ~65 - 70 | -CH(Br)OH | The methine carbon is significantly deshielded due to the direct attachment of both the highly electronegative bromine and oxygen atoms. |
Table 5: Predicted IR Absorption Bands for 1-Bromoethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| 2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1450 - 1375 | Medium | C-H bend (aliphatic) |
| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |
| 650 - 550 | Strong | C-Br stretch |
Table 6: Predicted Mass Spectrum Fragmentation for 1-Bromoethanol
| m/z | Possible Fragment | Notes |
| 124/126 | [CH₃CH(Br)OH]⁺ | Molecular ion peak (M⁺). The two peaks with a ~1:1 intensity ratio are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 109/111 | [CH(Br)OH]⁺ | Loss of a methyl radical (•CH₃). |
| 81/79 | [Br]⁺ | Bromine cation. |
| 45 | [CH₃CHOH]⁺ | Loss of a bromine radical (•Br). |
Biological Activity and Potential Mechanisms of Action
1-Bromoethanol has been reported to exhibit inhibitory activity against cancer cells and certain viruses, such as Hepatitis C virus (HCV) and HIV. Its proposed mechanisms of action involve the inhibition of key enzymes and receptors.
Inhibition of HCV NS5B Polymerase
1-Bromoethanol is suggested to act as a competitive inhibitor of the Hepatitis C virus NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. Non-nucleoside inhibitors (NNIs) of NS5B typically bind to allosteric sites on the enzyme, inducing conformational changes that prevent the polymerase from adopting the active conformation required for RNA synthesis.
Caption: Proposed mechanism of 1-bromoethanol as an allosteric inhibitor of HCV NS5B polymerase.
Other Potential Biological Targets
1-Bromoethanol has also been identified as an inhibitor of dipeptidyl peptidase-4 (DPP-4) and an antagonist of the 5-HT₄ receptor.
